4-(Oxan-4-ylmethoxy)phenol

Description

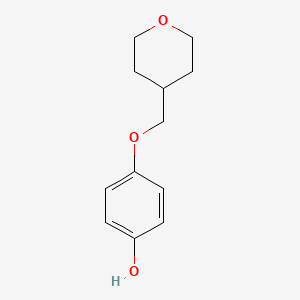

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-4-ylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDBASQYKKAQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxan 4 Ylmethoxy Phenol and Analogues

Strategies for Phenol (B47542) Ether Synthesis

O-Alkylation Approaches

The Williamson ether synthesis is a cornerstone of O-alkylation and a highly feasible method for synthesizing 4-(oxan-4-ylmethoxy)phenol. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In the context of the target molecule, this would entail the reaction of a hydroquinone (B1673460) derivative with a reactive form of the (oxan-4-yl)methanol side chain.

A general representation of the Williamson ether synthesis is the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. The reaction is known for its broad scope and is widely used in both laboratory and industrial settings for preparing symmetrical and asymmetrical ethers. orgsyn.org For the synthesis of phenol ethers, the phenol is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide. For optimal results in an SN2 reaction, a primary alkyl halide is preferred to minimize competing elimination reactions. synarchive.com

A plausible approach for the synthesis of this compound via the Williamson reaction would involve the use of a protected hydroquinone, such as its monobenzyl ether, which can be selectively alkylated. The protecting group can then be removed in a subsequent step to yield the final product.

Catalytic and Non-Catalytic Etherification Reactions

Beyond the classical Williamson synthesis, other etherification methods offer alternative routes. The Mitsunobu reaction, for instance, allows for the formation of ethers from alcohols under mild conditions. This reaction typically involves an alcohol, a nucleophile (in this case, a phenol), triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of an oxyphosphonium intermediate from the alcohol, which is then displaced by the nucleophilic phenol.

Another modern approach involves transition metal-catalyzed cross-coupling reactions. While often used for the synthesis of diaryl ethers, modifications of reactions like the Buchwald-Hartwig amination can be adapted for C-O bond formation between phenols and alkyl halides or pseudohalides. These reactions often employ palladium or copper catalysts with specific ligands to facilitate the coupling.

Synthesis of the Tetrahydropyran (Oxane) Moiety and its Integration

The (oxan-4-yl)methanol unit is a key building block for the synthesis of the target molecule. This fragment can be synthesized from commercially available starting materials. A common precursor is tetrahydro-4H-pyran-4-one, which can be prepared via a multi-step sequence starting from 3-chloropropionyl chloride and ethylene. google.com

The ketone functionality of tetrahydro-4H-pyran-4-one can be reduced to a hydroxyl group, and subsequent reactions can be used to introduce the required methoxy (B1213986) group. Alternatively, the desired (oxan-4-yl)methanol can be prepared and then activated for coupling with the phenolic component. For instance, (oxan-4-yl)methanol can be converted to a more reactive species, such as 4-(bromomethyl)tetrahydro-2H-pyran, by treating it with a brominating agent like N-bromosuccinimide (NBS) and triphenylphosphine. mdma.ch This alkyl bromide is an excellent electrophile for the Williamson ether synthesis.

Multi-Step Synthetic Pathways for this compound

A complete synthesis of this compound typically requires a multi-step approach to ensure regioselectivity and high yields. A common strategy involves the use of a protecting group on one of the hydroxyls of hydroquinone, the starting phenolic material.

A representative synthetic route is outlined below:

Protection of Hydroquinone: Hydroquinone is first protected as a monoether, for example, by reacting it with benzyl chloride in the presence of a base to form 4-(benzyloxy)phenol. This protection prevents the undesired dialkylation of hydroquinone in the subsequent step.

Etherification: The protected 4-(benzyloxy)phenol is then reacted with a suitable derivative of the oxane moiety. A highly effective method is the Williamson ether synthesis, where the phenoxide of 4-(benzyloxy)phenol is reacted with 4-(bromomethyl)tetrahydro-2H-pyran. This reaction forms the desired ether linkage, yielding 1-(benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzene.

Deprotection: The final step is the removal of the benzyl protecting group. This is typically achieved through catalytic hydrogenation, for example, using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step selectively cleaves the benzyl ether, leaving the desired product, this compound.

An alternative to the Williamson ether synthesis in the second step is the Mitsunobu reaction. In this case, 4-(benzyloxy)phenol would be reacted directly with (oxan-4-yl)methanol in the presence of PPh3 and DEAD or DIAD.

Chemical Transformations and Derivatizations for Research Applications

The phenolic hydroxyl group and the aromatic ring of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives for research purposes.

Functional Group Interconversions of the Phenol Moiety

The phenol moiety is a versatile handle for further functionalization through electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group and directs incoming electrophiles primarily to the ortho and para positions. byjus.com Since the para position is already substituted in this compound, electrophilic substitution will occur at the positions ortho to the hydroxyl group.

Common electrophilic substitution reactions that can be performed on 4-alkoxyphenols include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group onto the aromatic ring, typically at the position ortho to the hydroxyl group. rsc.org For instance, the nitration of 4-methoxyphenol with nitrous acid in an aqueous acid solution yields 4-methoxy-2-nitrophenol. rsc.org

Halogenation: Phenols are readily halogenated. Reaction with bromine in a non-polar solvent can lead to monobromination at the ortho position. Using bromine water can result in the formation of polybrominated products. byjus.com

Formylation: The introduction of an aldehyde group (formylation) can be achieved through various methods, such as the Reimer-Tiemann reaction (using chloroform and a base) or the Duff reaction. byjus.com

Mannich Reaction: This reaction introduces an aminomethyl group onto the aromatic ring. It involves the reaction of the phenol with formaldehyde and a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgthermofisher.com

Modifications of the Oxane Ring System

Modifications of a pre-existing oxane ring are crucial for creating diverse analogues and for late-stage functionalization in drug discovery. These modifications can include the introduction of substituents, ring-opening reactions, or ring-contraction.

One significant area of modification involves the direct functionalization of C-H bonds. This modern synthetic strategy allows for the introduction of new substituents onto the oxane ring without the need for pre-installed functional groups. For instance, oxidative C-H bond activation can be used to generate vinylsilane-substituted tetrahydropyrans, which are versatile intermediates for a range of further transformations. researchgate.net

Ring-opening reactions offer a pathway to linear structures with preserved stereochemistry, which can be useful synthetic intermediates. The cleavage of the tetrahydropyran ring can be promoted by reagents like samarium(II) iodide (SmI₂), which can induce reductive opening of the ether linkage. acs.org Theoretical studies on the ring-opening of tetrahydrofuran (a related five-membered ring) by frustrated Lewis pairs (FLPs) also provide insight into the factors governing the cleavage of cyclic ethers, which can be extrapolated to the oxane system. nih.gov

Ring contraction represents another modification strategy. For example, a nitrite-catalyzed ring contraction of substituted tetrahydropyrans has been shown to yield 2-acyltetrahydrofurans under aerobic conditions, effectively transforming the six-membered ring into a functionalized five-membered one. organic-chemistry.org

Regioselective Transformations and Control Strategies

Regioselectivity—the control over which position on the oxane ring a reaction occurs—is paramount in the synthesis of complex, polysubstituted analogues. Many synthetic strategies are designed to control the outcome of cyclization reactions, which form the oxane ring itself.

A key challenge is controlling the regioselectivity of intramolecular cyclizations of acyclic precursors. For example, in the formation of THP rings from 4,5-epoxy alcohols, there is an inherent kinetic competition between the desired 6-endo-tet cyclization (forming the six-membered THP ring) and the often-favored 5-exo-tet cyclization (forming a five-membered tetrahydrofuran ring). nih.gov Strategies to overcome this preference and favor the THP product include using reaction conditions or substrates that stabilize the 6-endo transition state. nih.gov Gold-catalyzed cyclization of allenic epoxides and the Nicholas reaction, which uses a cobalt complex to assist the reaction, have been shown to favor the 6-endo pathway, yielding tetrahydropyrans with high selectivity. nih.gov

Intramolecular Haloetherification is another powerful method where regioselectivity is critical. The bromoetherification of lactam-tethered trisubstituted tertiary alkenols has been demonstrated to proceed with exclusive 6-endo regioselectivity. rsc.orgnih.gov This process involves the activation of an alkene by an electrophilic bromine source (like N-bromosuccinimide, NBS), followed by intramolecular attack by a pendant alcohol. The observed regioselectivity is explained by the formation of a bromonium ion and subsequent intramolecular attack by the alcohol, following a Markovnikov-type addition pattern where the positive charge in the transition state is stabilized by substituents on the alkene. rsc.orgnih.gov

The Prins cyclization is a well-established acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a 4-hydroxytetrahydropyran. acs.org The regioselectivity of this reaction is generally well-controlled, leading to the six-membered ring. Furthermore, by carefully selecting the reaction components and conditions, it is possible to create three new stereocenters in a single step with high diastereoselectivity. acs.org

The table below summarizes key regioselective strategies for the synthesis of substituted tetrahydropyrans.

| Method | Key Transformation | Regioselectivity Control | Product |

| Epoxide Ring Opening | Intramolecular cyclization of 4,5-epoxy alcohols | Favors 6-endo over 5-exo cyclization via transition state stabilization (e.g., with gold catalysts or cobalt complexes). | Substituted Tetrahydropyrans |

| Bromoetherification | Intramolecular cyclization of unsaturated alcohols | Exclusive 6-endo cyclization via a halonium ion intermediate, following Markovnikov principles. | Fused Bromotetrahydropyrans |

| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol and an aldehyde | Inherent preference for 6-membered ring formation via an oxocarbenium ion intermediate. | 4-Hydroxy-substituted Tetrahydropyrans |

These advanced synthetic methodologies provide chemists with a robust toolbox for the precise construction and modification of the oxane ring system, enabling the synthesis of a wide array of analogues of this compound for further investigation.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount for elucidating the precise atomic arrangement and bonding within a molecule. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 4-(Oxan-4-ylmethoxy)phenol, ¹H NMR and ¹³C NMR are fundamental for structural confirmation. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum for this compound would be expected to show distinct signals for the aromatic protons of the phenol (B47542) ring, the methylene (B1212753) protons of the ether linkage, and the protons of the oxane ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. rsc.org This technique is essential for confirming the carbon skeleton of the molecule.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the specific arrangement of the oxane, methoxy (B1213986), and phenol moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic OH | ~5.0-6.0 (broad singlet) | - |

| Aromatic CH (ortho to OH) | ~6.8 (doublet) | ~115 |

| Aromatic CH (ortho to O-CH₂) | ~6.9 (doublet) | ~116 |

| Aromatic C-OH | - | ~150 |

| Aromatic C-O-CH₂ | - | ~153 |

| O-CH₂ (ether) | ~3.8 (doublet) | ~75 |

| Oxane CH (at position 4) | ~2.0 (multiplet) | ~35 |

| Oxane CH₂ (axial, positions 3, 5) | ~1.5 (multiplet) | ~31 |

| Oxane CH₂ (equatorial, positions 3, 5) | ~1.8 (multiplet) | ~31 |

| Oxane CH₂ (positions 2, 6) | ~3.5 (multiplet, axial), ~4.0 (multiplet, equatorial) | ~68 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. This is critical for unequivocally verifying the identity of a newly synthesized compound like this compound. Techniques like Electrospray Ionization (ESI) are commonly used.

The expected fragmentation pattern in tandem mass spectrometry (MS/MS) would involve the cleavage of the ether bond, leading to characteristic fragment ions corresponding to the oxane-methoxy group and the hydroquinone (B1673460) cation.

Table 2: Predicted HRMS Data for this compound (C₁₂H₁₆O₃)

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ | 208.1099 |

| [M+H]⁺ | 209.1172 |

| [M+Na]⁺ | 231.0992 |

| [M+K]⁺ | 247.0731 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum.

For this compound, FT-IR spectroscopy is particularly useful for identifying the broad O-H stretch of the phenolic group, the C-O stretching of the ether linkage, and the C-H stretches of the aromatic and aliphatic parts of the molecule. bibliotekanauki.pl Raman spectroscopy provides complementary information, especially for the aromatic ring vibrations.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3500 (broad) | FT-IR |

| Aromatic C-H | Stretching | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H (Oxane) | Stretching | 2850-2960 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1500-1600 | FT-IR, Raman |

| Ether C-O-C | Asymmetric Stretching | 1230-1270 | FT-IR |

| Phenolic C-O | Stretching | 1180-1220 | FT-IR |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used.

HPLC is a cornerstone technique for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenols. sielc.comnkust.edu.tw Method development involves optimizing the column, mobile phase composition, and detector to achieve a sharp, symmetrical peak for the target compound, well-separated from any impurities. scirp.org

Table 4: Hypothetical HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 280 nm |

| Injection Volume | 10 µL |

While phenols can be analyzed directly by GC, their polarity can lead to poor peak shape and column bleed. epa.govthermofisher.com Therefore, they are often converted into more volatile and less polar derivatives prior to analysis. researchgate.net A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the phenolic hydroxyl group into a trimethylsilyl (TMS) ether. researchgate.net This process improves chromatographic performance and allows for sensitive detection. matec-conferences.org

Table 5: Hypothetical GC Method for Analysis of the TMS-Derivative of this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C (FID) |

Specialized Analytical Derivatization Strategies for Enhanced Detection and Research

In the analytical investigation of "this compound," derivatization techniques play a pivotal role in enhancing its detectability and enabling more comprehensive characterization by various instrumental methods. These strategies involve the chemical modification of the phenolic hydroxyl group to improve the analyte's volatility, thermal stability, and ionization efficiency for mass spectrometry, or to introduce a chromophore for spectroscopic analysis. The choice of derivatization agent and method is contingent upon the analytical technique being employed and the specific research objectives.

Derivatization for Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of chemical compounds. However, the analysis of phenolic compounds like "this compound" can sometimes be challenging due to their polarity and thermal lability. Derivatization is a common strategy to overcome these limitations and improve analytical performance. Common derivatization reactions for phenols include silylation, acylation, and alkylation, which target the active hydrogen of the hydroxyl group. libretexts.org

One widely used approach for phenols is silylation, often employing reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). This process replaces the active hydrogen of the phenolic hydroxyl group with a more stable t-butyldimethylsilyl (TBDMS) group. researchgate.net This derivatization increases the volatility of the analyte, making it more amenable to gas chromatography-mass spectrometry (GC-MS) analysis. The resulting TBDMS derivatives are known to produce characteristic mass spectra with prominent [M-57]⁺ ions, corresponding to the loss of a t-butyl group, which aids in structural confirmation. researchgate.net

Acylation is another effective derivatization technique. Reagents like acetic anhydride or perfluorinated acylating agents can be used to convert the phenolic hydroxyl group into an ester. researchgate.netnih.gov For instance, reaction with perfluorooctanoyl chloride would yield a perfluorooctanoyl derivative, significantly increasing the molecular weight and providing a unique fragmentation pattern in MS analysis. nih.gov

Furthermore, extractive derivatization with reagents like pentafluoropyridine has been shown to be effective for various phenols. nih.govresearchgate.net This method can be combined with solid-phase extraction for sample cleanup and preconcentration, enhancing sensitivity. researchgate.net The resulting tetrafluoropyridyl derivatives are suitable for GC-MS analysis and exhibit intense, specific ion peaks. nih.gov Another approach involves reaction with 2-sulfobenzoic anhydride (SBA), which is particularly useful for improving the detection of phenols in negative ion matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry. nih.gov

The following table summarizes potential derivatization reactions for "this compound" for mass spectrometric analysis, based on common methods for phenols.

| Derivatization Reagent | Reaction Type | Derivative Name | Expected Change in Molecular Weight (ΔMW) | Anticipated Mass Spectrum Features |

|---|---|---|---|---|

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Silylation | 4-((t-Butyldimethylsilyloxy)phenyl)(oxan-4-yl)methanone | +114.25 | Prominent [M-57]⁺ ion |

| Acetic Anhydride | Acylation | 4-(Oxan-4-ylmethoxy)phenyl acetate | +42.04 | Characteristic ester fragmentation |

| Pentafluoropyridine | Nucleophilic Aromatic Substitution | 4-(4-(Oxan-4-ylmethoxy)phenoxy)tetrafluoropyridine | +149.03 | Intense molecular ion and specific fragment ions |

| 2-Sulfobenzoic Anhydride (SBA) | Esterification | 2-((4-(Oxan-4-ylmethoxy)phenoxy)carbonyl)benzenesulfonic acid | +184.18 | Enhanced detection in negative ion mode |

Derivatization for Spectroscopic Probing

Derivatization can also be employed to enhance the detection of "this compound" by spectroscopic methods, such as UV-Vis spectrophotometry. This typically involves introducing a chromophoric group into the molecule, which alters its light-absorbing properties.

A classic example of a derivatization reaction for phenols for spectroscopic analysis is the Gibbs reaction. purdue.edu This reaction utilizes 2,6-dichloroquinonechlorimide (Gibbs reagent) to form a colored indophenol derivative. The resulting product exhibits a strong absorption in the visible region of the electromagnetic spectrum, allowing for colorimetric quantification. purdue.edumorressier.com This method is particularly useful for the detection of phenols that lack a strong chromophore.

Another strategy involves reacting the phenolic hydroxyl group with an acyl chloride that contains a chromophore. For instance, benzoyl chloride can be used to introduce a phenyl group, which can enhance the molar absorptivity in the ultraviolet region. libretexts.org The formation of such derivatives can be monitored spectrophotometrically to quantify the parent phenol.

The table below outlines potential derivatization strategies for "this compound" for spectroscopic analysis.

| Derivatization Reagent | Reaction Type | Derivative Class | Expected Spectroscopic Change |

|---|---|---|---|

| 2,6-Dichloroquinonechlorimide (Gibbs Reagent) | Oxidative Coupling | Indophenol | Formation of a colored product with strong absorbance in the visible region |

| Benzoyl Chloride | Acylation | Benzoate Ester | Introduction of a phenyl chromophore, potentially increasing UV absorbance |

Computational and Theoretical Investigations of 4 Oxan 4 Ylmethoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular properties that are often difficult or impossible to measure experimentally. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wealth of information about its stability, reactivity, and spectroscopic characteristics can be derived.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the ground-state electronic energy and other molecular properties. researchgate.net For a molecule like 4-(Oxan-4-ylmethoxy)phenol, DFT can be used to optimize the molecular geometry, predict vibrational frequencies corresponding to its infrared spectrum, and calculate various thermodynamic and electronic properties. researchgate.netdergipark.org.tr

A typical DFT study on this compound would employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to model the molecule's electronic distribution accurately. dntb.gov.uaresearchgate.net Such calculations yield important data on global reactivity descriptors, which quantify the chemical behavior of the molecule. nih.gov These descriptors include chemical hardness (resistance to deformation of electron cloud), chemical potential (electron escaping tendency), and electrophilicity (the ability to accept electrons). researchgate.net

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound (Note: These values are illustrative, based on typical results for phenolic compounds calculated at the B3LYP/6-311G(d,p) level of theory, and are not from a direct study of the title compound.)

| Parameter | Value (eV) | Description |

|---|---|---|

| Total Energy (Hartree) | -729.5 | The total electronic energy of the optimized molecule. |

| Ionization Potential (I) | 6.15 | The energy required to remove an electron. |

| Electron Affinity (A) | 1.98 | The energy released when an electron is added. |

| Chemical Hardness (η) | 2.085 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 4.065 | The power to attract electrons. |

| Electrophilicity Index (ω) | 3.96 | A measure of the energy lowering upon accepting electrons. |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netopenaccesspub.org A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic π-system. The LUMO, conversely, would likely be distributed across the aromatic ring and the ether linkage. The analysis of these orbitals helps in understanding intramolecular charge transfer processes and identifying the regions of the molecule most susceptible to electrophilic and nucleophilic attack. openaccesspub.orgdntb.gov.ua

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial determinants of its biological activity. This compound possesses several rotatable bonds, particularly in the methoxy (B1213986) bridge connecting the oxane and phenol rings, allowing it to adopt multiple spatial arrangements or conformations.

Conformational analysis aims to identify the most stable, low-energy conformers of the molecule. researchgate.netresearchgate.net This is typically done by systematically rotating the flexible dihedral angles and calculating the potential energy at each step. The resulting potential energy surface reveals the energy minima corresponding to stable conformations. For this compound, key conformations would be defined by the relative orientation of the oxane and phenol rings.

Molecular Dynamics (MD) simulations provide a more dynamic picture, modeling the atomic motions of the molecule over time. nih.govnih.gov By simulating the molecule in a relevant environment, such as a water box, MD can reveal how it behaves in solution, its flexibility, and the stability of its different conformations. rsc.orgchemrxiv.org This information is invaluable for understanding how the molecule might adapt its shape upon approaching a biological receptor.

Molecular Docking Studies for Hypothetical Receptor Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. jbcpm.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor recognition. nih.gov

In a hypothetical docking study of this compound, the first step would be to select a plausible protein target. Given its phenolic structure, potential targets could include enzymes like cyclooxygenases or receptors involved in signaling pathways where phenolic compounds are known to interact. ekb.eg The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.netresearchgate.net

The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-receptor complex. For instance, the hydroxyl group of the phenol ring is a prime candidate for forming hydrogen bonds with polar amino acid residues, while the aromatic ring could engage in hydrophobic or π-stacking interactions. The oxane ring could also form important van der Waals contacts within a hydrophobic pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.)

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Hydrogen Bond Interactions | Phenol -OH with Asp145; Oxane Oxygen with Lys72 |

| Hydrophobic Interactions | Phenol ring with Leu130, Val80; Oxane ring with Ile65 |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

Structure-Based Design Principles for Analog Development

The insights gained from computational studies, particularly molecular docking, form the foundation for structure-based drug design. nih.gov By understanding how this compound hypothetically interacts with a target protein, researchers can rationally design new analogs with potentially improved affinity and selectivity. nih.gov

For example, if docking studies reveal an unoccupied hydrophobic pocket near the phenol ring, analogs could be designed with additional hydrophobic substituents at that position to enhance binding. If a key hydrogen bond is formed by the phenolic hydroxyl group, modifications that increase its hydrogen-bonding capacity could be beneficial. Conversely, if the oxane moiety creates steric clashes with the protein, smaller or more flexible ring systems could be explored. This iterative cycle of design, synthesis, and testing, guided by computational predictions, accelerates the development of more potent and specific molecules. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Mechanistic Research

Elucidation of Molecular Interactions and Binding Affinities (in vitro/biophysical)

Investigation of Biochemical Pathways and Cellular Mechanisms (in vitro/cell-based)

There is a notable lack of published research on the direct effects of 4-(Oxan-4-ylmethoxy)phenol on enzyme activity. Phenolic structures are known to be inhibitors of various enzymes, including tyrosinase, carbonic anhydrase, and acetylcholinesterase. However, specific inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ) for this compound against a panel of enzymes have not been documented, precluding any definitive statements on its potential as an enzyme modulator.

Investigations into the potential for this compound to act as either an agonist or an antagonist at specific cellular receptors are not found in the current body of scientific literature. While other novel phenol (B47542) derivatives have been identified as antagonists for targets such as the androgen receptor or Toll-like receptor 4, the activity profile of this compound in receptor-based assays remains uncharacterized.

The broader family of phenolic compounds is recognized for its capacity to influence cellular signaling cascades, particularly those involved in oxidative stress and apoptosis. These compounds can modulate pathways governed by transcription factors like NF-κB and Nrf2, thereby affecting cellular responses to stressors.

Specific research into the effects of this compound on these pathways is limited. However, a study on a structurally related analogue, 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol, which features a direct ether linkage between the rings, showed that it could induce apoptosis in C26 murine colon carcinoma cells. This apoptotic effect was linked to the downregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and the activation of key executioner enzymes like caspases. It is important to note that the difference in the chemical linker makes it impossible to directly extrapolate these findings to this compound.

Relationship Between Structural Features and Observed Biological Activities in Model Systems

A conclusive structure-activity relationship for this compound cannot be formulated without dedicated biological testing of a series of its analogues. For phenolic compounds, it is well-established that the substitution pattern on the aromatic ring, especially the number and location of hydroxyl groups, is a primary determinant of biological activity, including antioxidant potential. The distinct combination of a para-substituted phenol with an oxane-methoxy moiety represents a unique chemical architecture. Determining the specific contribution of the oxane ring, the flexible methoxy (B1213986) linker, and the phenolic hydroxyl group to any potential biological activity would require systematic investigation.

Future Directions and Emerging Research Avenues for 4 Oxan 4 Ylmethoxy Phenol

Exploration of Novel Synthetic Pathways and Catalysis

The synthesis of ether linkages, such as the one present in 4-(Oxan-4-ylmethoxy)phenol, is a cornerstone of organic chemistry. Future research could move beyond traditional Williamson ether synthesis to explore more efficient, sustainable, and scalable methods. A significant avenue of exploration lies in the development and application of novel catalytic systems that can facilitate the coupling of a phenol (B47542) precursor with an oxane-containing electrophile under milder conditions.

| Hypothetical Catalytic System | Potential Advantages | Key Research Objectives |

| Palladium-based Catalysts | High efficiency and functional group tolerance. | Optimization of ligand and reaction conditions for improved yields. |

| Copper-catalyzed Ullmann Coupling | Lower cost compared to palladium. | Development of milder reaction conditions and broader substrate scope. |

| Enzyme-based Catalysis | High selectivity and environmentally benign. | Identification and engineering of enzymes for specific etherification. |

| Photocatalysis | Use of light as a renewable energy source. | Design of suitable photosensitizers and reaction setups. |

This table is illustrative and presents hypothetical research directions.

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

A deep understanding of the behavior of this compound in various environments requires the application of advanced spectroscopic and imaging techniques. While standard characterization methods like NMR and mass spectrometry are fundamental, future research could employ more sophisticated approaches to study the compound's dynamics in real-time. rsc.orgkoreascience.kr For example, in-situ infrared or Raman spectroscopy could be used to monitor the progress of its synthesis or degradation, providing valuable kinetic data and mechanistic insights. mdpi.com

Fluorescence microscopy could be a powerful tool if fluorescent tags are incorporated into the molecule or if it exhibits intrinsic fluorescence. This would allow for the visualization of its localization and transport within biological systems, such as cells or tissues. Advanced mass spectrometry imaging techniques could provide spatial information about the distribution of the compound and its metabolites in complex biological samples.

| Technique | Potential Application for this compound | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals. | Detailed structural elucidation and conformation analysis. |

| In-situ FTIR/Raman | Real-time monitoring of chemical reactions involving the compound. | Reaction kinetics, identification of intermediates, and mechanistic pathways. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Cellular uptake and distribution studies (with a fluorescent analog). | Subcellular localization and interaction with cellular components. |

| Mass Spectrometry Imaging (e.g., DESI, MALDI) | Mapping the distribution in tissue sections. | Spatial distribution of the parent compound and its metabolites. |

This table is illustrative and presents hypothetical research applications.

Development of Chemoinformatic Models for Predictive SAR

Chemoinformatics and computational modeling are indispensable tools in modern drug discovery and materials science. For this compound, the development of predictive Quantitative Structure-Activity Relationship (QSAR) models could significantly accelerate the discovery of new applications. nih.govnih.gov By synthesizing a library of derivatives with systematic modifications to the phenol, oxane, or linker moieties, and evaluating their biological activity or material properties, a dataset can be generated for QSAR modeling. explorationpub.com

These models would use molecular descriptors (e.g., electronic, steric, and lipophilic properties) to establish a mathematical relationship between the chemical structure and the observed activity. stuba.sk A robust QSAR model could then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the need for extensive empirical screening. pensoft.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide further insights into the structural requirements for optimal activity. explorationpub.com

| Modeling Approach | Objective | Required Data | Potential Outcome |

| 2D-QSAR | Predict activity based on topological and physicochemical descriptors. | A dataset of analogs with measured biological activity. | A predictive model for initial virtual screening. |

| 3D-QSAR (CoMFA/CoMSIA) | Relate 3D molecular fields to biological activity. | Aligned 3D structures of active compounds. | Visual maps of favorable and unfavorable structural modifications. |

| Molecular Docking | Predict binding mode and affinity to a biological target. | High-resolution structure of the target protein. | Plausible binding poses and estimation of binding energy. |

| ADMET Prediction | In silico estimation of absorption, distribution, metabolism, excretion, and toxicity. | Chemical structure of the compound. | Early assessment of drug-likeness and potential liabilities. |

This table is illustrative and presents hypothetical chemoinformatic workflows.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound, an integration with systems biology approaches would be essential. This holistic methodology moves beyond a single-target interaction and aims to understand how a compound affects the entire biological system through the analysis of large-scale molecular data ("omics").

A hypothetical systems biology workflow could begin with treating a model biological system (e.g., a specific cell line) with the compound and then performing transcriptomic (gene expression), proteomic (protein expression), and metabolomic (metabolite profiling) analyses. By integrating these multi-omics datasets, researchers could identify the cellular pathways and networks that are perturbed by this compound. This approach can reveal the compound's mechanism of action, identify potential biomarkers of its effect, and uncover unexpected off-target effects. Such a comprehensive understanding is crucial for both therapeutic development and safety assessment.

| Omics Platform | Biological Information | Potential Insights for this compound |

| Transcriptomics (e.g., RNA-Seq) | Changes in gene expression. | Identification of genes and pathways modulated by the compound. |

| Proteomics (e.g., Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Elucidation of protein targets and affected cellular machinery. |

| Metabolomics (e.g., NMR, LC-MS) | Alterations in the levels of endogenous metabolites. | Understanding the impact on cellular metabolism and biochemical pathways. |

| Multi-omics Integration | A holistic view of the cellular response. | Construction of a comprehensive model of the compound's mechanism of action. |

This table is illustrative and presents a hypothetical systems biology study design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Oxan-4-ylmethoxy)phenol, and how can reaction conditions be optimized?

- Methodology : Synthesis of phenolic ethers like this compound typically involves nucleophilic substitution or Williamson ether synthesis. For example, coupling oxan-4-ylmethanol with a halogenated phenol derivative (e.g., 4-fluorophenol) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization may include varying catalysts (e.g., phase-transfer catalysts), solvents (polar aprotic vs. protic), and reaction times to improve yield .

- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography or recrystallization.

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound experimentally?

- Methodology :

- Solubility : Perform shake-flask experiments in solvents (water, ethanol, DMSO) at controlled temperatures.

- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) and analyze via HPLC or UV-Vis spectroscopy .

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods .

Q. What safety precautions are critical when handling this compound in the lab?

- Guidelines :

- Wear flame-resistant clothing, nitrile gloves, and eye/face protection.

- Avoid contact with strong oxidizers (risk of decomposition to carbon oxides).

- Use fume hoods for weighing and synthesis. First-aid measures include immediate skin washing and eye irrigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.